![molecular formula C20H18FN3OS B2825685 4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 900000-26-2](/img/structure/B2825685.png)

4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

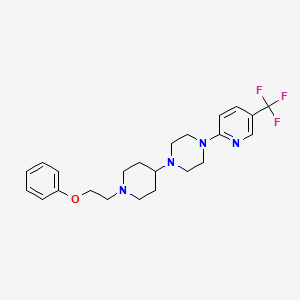

The compound is a heterocyclic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains a cyclopentane ring, a fluorophenyl group, a pyridinyl group, and a methylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

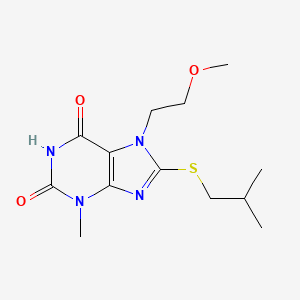

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrimidine rings, for example, can undergo reactions such as alkylation, acylation, and halogenation .Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. These properties can be influenced by factors such as the presence of the fluorophenyl group, which can increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

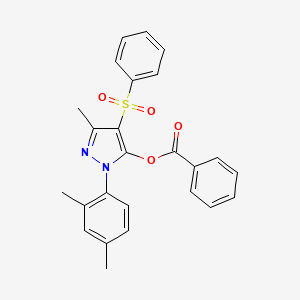

Photoluminescent Properties

A study by Constable et al. (2014) explored the properties of iridium(III) complexes, including those containing fluoro, sulfane, and sulfone groups similar to the chemical structure . These complexes exhibit distinct photoluminescent properties, particularly the sulfone derivatives, which are green emitters with high photoluminescence quantum yields. This highlights the potential of such compounds in photoluminescent applications (Constable et al., 2014).

Fluorescence Probes for Cadmium Detection

Hagimori et al. (2021) developed a Cd2+ fluorescence probe based on a pyridine-pyrimidine structure, demonstrating the compound's ability to selectively detect Cd2+ over other biologically relevant metal ions. This suggests the applicability of related compounds in the development of fluorescence probes for metal ion detection in biological systems (Hagimori et al., 2021).

Synthesis of Dihydropyridones

Bennasar et al. (2002) described the synthesis of various dihydropyridones, crucial intermediates in medicinal chemistry, by nucleophilic addition of ester enolates to related pyridinium salts. This research underlines the importance of pyrimidine derivatives in synthesizing bioactive molecules (Bennasar et al., 2002).

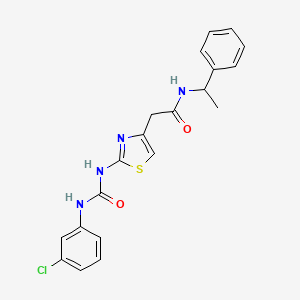

Anti-Inflammatory and Analgesic Agents

Muralidharan et al. (2019) synthesized derivatives of dihydropyrimidin-2-ol, which showed significant anti-inflammatory and analgesic activities. The structure of these compounds emphasizes the potential of pyrimidine derivatives in developing new pharmacological agents (Muralidharan et al., 2019).

Heterocyclic Derivatives Synthesis

Bassyouni and Fathalla (2013) focused on synthesizing sulfanyl pyrimidin-4(3H)-one derivatives, demonstrating a broad spectrum of biological activities. This highlights the versatility of pyrimidine-based compounds in pharmaceutical applications (Bassyouni & Fathalla, 2013).

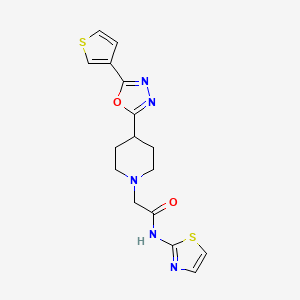

PDE9A Inhibitor for Cognitive Disorders

Verhoest et al. (2012) described the development of a novel PDE9A inhibitor for the treatment of cognitive disorders. The compound structure and its therapeutic potential showcase the relevance of pyrimidine derivatives in neurological applications (Verhoest et al., 2012).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would need to be evaluated through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-17-8-2-1-6-15(17)13-26-19-16-7-3-9-18(16)24(20(25)23-19)12-14-5-4-10-22-11-14/h1-2,4-6,8,10-11H,3,7,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTFZRMJRIARGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)

![Isoxazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2825610.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)